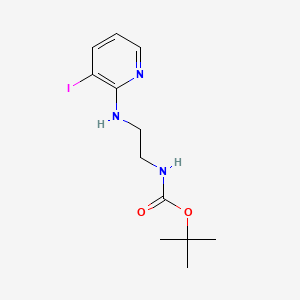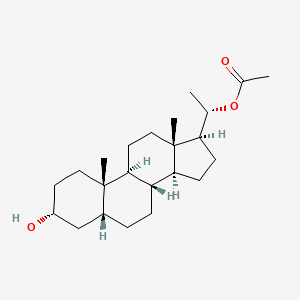
Fmoc-Leu-Gly-Gly-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Leu-Gly-Gly-OH: is a synthetic peptide compound used extensively in the field of organic chemistry and biochemistry. The compound consists of three amino acids: leucine, glycine, and glycine, with the N-terminus protected by the fluorenylmethoxycarbonyl (Fmoc) group. This protection is crucial for preventing unwanted reactions during peptide synthesis. The compound is often used in solid-phase peptide synthesis (SPPS) and other peptide-related research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Leu-Gly-Gly-OH typically involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is used to protect the N-terminus of the amino acids during the coupling reactions. The general steps include:
Fmoc Protection: The amino group of leucine is protected using Fmoc chloride in the presence of a base like sodium bicarbonate.
Coupling Reactions: The protected leucine is then coupled with glycine using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Deprotection: The Fmoc group is removed using piperidine, exposing the amino group for the next coupling reaction.
Repetition: The process is repeated for the second glycine, resulting in the final product, this compound
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-Leu-Gly-Gly-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using bases like piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents.
Cleavage: Removal from the solid resin using trifluoroacetic acid (TFA)
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: HBTU, DIPEA, and DMF.
Cleavage: TFA
Major Products: The major products formed from these reactions are extended peptide chains and the desired peptide sequence, this compound .
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Leu-Gly-Gly-OH is used in the synthesis of complex peptides and proteins. It serves as a building block in SPPS, enabling the study of protein structure and function .
Biology: In biological research, this compound is used to create peptide sequences that mimic natural proteins, aiding in the study of enzyme-substrate interactions and protein-protein interactions .
Medicine: this compound is utilized in the development of peptide-based drugs and therapeutic agents. It is also used in the design of novel enzymes and vaccines .
Industry: In the industrial sector, this compound is employed in the large-scale synthesis of peptides for pharmaceuticals and biotechnology applications .
Mecanismo De Acción
The mechanism of action of Fmoc-Leu-Gly-Gly-OH primarily involves its role as a protected peptide building block. The Fmoc group protects the N-terminus during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions, allowing the sequential addition of amino acids to form the desired peptide sequence .
Comparación Con Compuestos Similares
Fmoc-Gly-Gly-OH: Similar in structure but lacks the leucine residue.
Fmoc-Gly-Gly-Gly-OH: Contains an additional glycine residue.
Fmoc-Leu-(Dmb)Gly-OH: Contains a dimethoxybenzyl (Dmb) group for additional protection.
Uniqueness: Fmoc-Leu-Gly-Gly-OH is unique due to its specific sequence of leucine and two glycine residues, making it suitable for particular peptide synthesis applications where this sequence is required .
Propiedades
Fórmula molecular |
C25H29N3O6 |
|---|---|
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
2-[[2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C25H29N3O6/c1-15(2)11-21(24(32)27-12-22(29)26-13-23(30)31)28-25(33)34-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,29)(H,27,32)(H,28,33)(H,30,31)/t21-/m0/s1 |
Clave InChI |
AZPJXCAILKEKLF-NRFANRHFSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13412509.png)
![3-[[1-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]propanenitrile](/img/structure/B13412503.png)
![[bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate](/img/structure/B13412505.png)


![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)


![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B13412517.png)


![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)


